L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester
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Overview
Description
L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used in organic synthesis and research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester typically involves the protection of the amino and hydroxyl groups of L-Tyrosine. One common method includes the use of tert-butyl and benzyl protecting groups. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ester groups back to their corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its role in neurotransmitter synthesis.
Industry: Used in the production of pharmaceuticals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound’s ester groups can be hydrolyzed to release active metabolites that participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine, O-methyl-, 1,1-dimethylethyl ester: Similar in structure but with a methyl ester group instead of a benzyl ester.
L-Tyrosine-2,3,5,6-d4, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester: A deuterated analog used in isotope labeling studies
Uniqueness
L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester is unique due to its specific protecting groups, which provide stability and reactivity in various chemical reactions. Its ability to participate in multiple types of reactions makes it a versatile compound in organic synthesis and research .
Properties
CAS No. |
17083-17-9 |
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Molecular Formula |
C25H33NO5 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
tert-butyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C25H33NO5/c1-24(2,3)30-20-14-12-18(13-15-20)16-21(22(27)31-25(4,5)6)26-23(28)29-17-19-10-8-7-9-11-19/h7-15,21H,16-17H2,1-6H3,(H,26,28)/t21-/m0/s1 |
InChI Key |
UPJMYZVLBWNTNR-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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